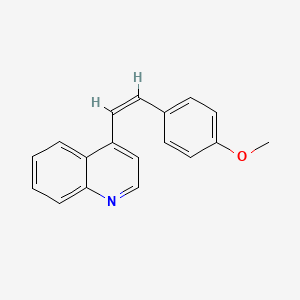
Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ジメチルアミノ)-2-(キノリン-3-イル)酢酸エチルは、キノリン誘導体のクラスに属する合成有機化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学で広く使用されています。
準備方法
合成ルートと反応条件
2-(ジメチルアミノ)-2-(キノリン-3-イル)酢酸エチルの合成は、通常、キノリン誘導体と臭化エチル酢酸エステルおよびジメチルアミンを反応させることで行われます。反応は通常、水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下で行われ、求核置換反応を促進します。反応条件には、エタノールまたはアセトニトリルなどの適切な溶媒中で、数時間混合物を還流させることが含まれる場合があります。
工業生産方法
この化合物の工業生産方法は、同様の合成ルートを使用しますが、より大規模に行われる可能性があります。収率と純度を最大化するように、連続フローリアクターの使用と反応条件の最適化が不可欠です。精製プロセスには、再結晶またはクロマトグラフィー技術が含まれる場合があります。
化学反応の分析
反応の種類
2-(ジメチルアミノ)-2-(キノリン-3-イル)酢酸エチルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されてキノリンN-オキシド誘導体となる可能性があります。
還元: 還元反応により、キノリン環をテトラヒドロキノリン誘導体に変換することができます。
置換: エステル基は、求核置換反応を起こしてアミドまたは他の誘導体となる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素またはm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンまたはチオールなどの求核剤を置換反応で使用できます。
生成される主な生成物
酸化: キノリンN-オキシド誘導体。
還元: テトラヒドロキノリン誘導体。
置換: アミドまたは他のエステル誘導体。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: 特に特定の生物学的経路を標的にするための創薬における潜在的な用途について調査されています。
産業: 新素材や化学プロセスの開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and chemical processes.
作用機序
2-(ジメチルアミノ)-2-(キノリン-3-イル)酢酸エチルの作用機序は、その特定の生物学的標的に依存します。一般的に、キノリン誘導体は、酵素、受容体、およびDNAなどのさまざまな分子標的に相互作用することができます。この化合物は、これらの標的に結合してその活性を調節し、細胞プロセスと経路の変化をもたらすことで、その効果を発揮する可能性があります。
類似の化合物との比較
類似の化合物
- 2-(ジメチルアミノ)-2-(キノリン-2-イル)酢酸エチル
- 2-(ジメチルアミノ)-2-(キノリン-4-イル)酢酸エチル
- 2-(ジメチルアミノ)-2-(キノリン-6-イル)酢酸エチル
ユニークさ
2-(ジメチルアミノ)-2-(キノリン-3-イル)酢酸エチルは、キノリン環上の置換基の位置が特定されているためにユニークであり、その化学反応性と生物活性を影響を与える可能性があります。ジメチルアミノ基とエステル官能基の存在も、他のキノリン誘導体と比較して、その独特の特性に貢献しています。
類似化合物との比較
Similar Compounds
- Ethyl 2-(dimethylamino)-2-(quinolin-2-YL)acetate
- Ethyl 2-(dimethylamino)-2-(quinolin-4-YL)acetate
- Ethyl 2-(dimethylamino)-2-(quinolin-6-YL)acetate
Uniqueness
Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate is unique due to the specific position of the substituents on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group and the ester functionality also contributes to its distinct properties compared to other quinoline derivatives.
特性
CAS番号 |
1007879-60-8 |
|---|---|
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC名 |
ethyl 2-(dimethylamino)-2-quinolin-3-ylacetate |
InChI |
InChI=1S/C15H18N2O2/c1-4-19-15(18)14(17(2)3)12-9-11-7-5-6-8-13(11)16-10-12/h5-10,14H,4H2,1-3H3 |
InChIキー |
BUNYHRASRBIYDM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CC2=CC=CC=C2N=C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate](/img/structure/B11853812.png)





![6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11853849.png)



![S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate](/img/structure/B11853865.png)

![Aziridine, 1-[(8-methoxy-5-quinolinyl)sulfonyl]-](/img/structure/B11853878.png)
